

Comprehensive Technical Guide: Electrophilic Properties and Reactivity of 4-oxo-(E)-2-hexenal

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Compound Focus: 4-oxo-(E)-2-hexenal

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Introduction and Fundamental Chemical Properties

4-oxo-(E)-2-hexenal (4-OHE) is a highly reactive α,β -unsaturated aldehyde characterized by a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group, with an additional keto group at the C4 position. This unique structural arrangement confers significant **electrophilic properties** that drive its reactivity with biological nucleophiles. The compound exists as a **six-carbon chain** (C6) with the systematic name (E)-4-oxohex-2-enal and molecular formula $C_6H_8O_2$ [1].

4-OHE originates from both **biological systems** and **chemical processes**. In true bugs (Heteroptera), it functions as a **defensive compound** and **pheromone component** produced in scent glands [1]. As an endogenous compound, 4-OHE forms through **peroxidation of ω -3 polyunsaturated fatty acids** such as linolenic acid [2]. Additionally, it can be generated through **metal-catalyzed autoxidation of 2-alkenals** or via spontaneous oxygenation of (Z)-3-hexenal in wounded plants [3] [4]. The compound has also been identified in **thermally processed foods**, particularly in cooked fish and heated vegetable oils, where it forms through lipid peroxidation [2].

Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal

Property	Description
Systematic Name	(E)-4-oxohex-2-enal
Molecular Formula	C ₆ H ₈ O ₂
Molecular Weight	112.13 g/mol
Structural Features	α,β-unsaturated carbonyl, 4-keto group
Primary Sources	Heteropteran insects, Lipid peroxidation of ω-3 PUFAs, Thermally processed foods
Chemical Classification	Reactive alkenal

Biological Activities and Toxicological Profile

Toxicity to Insects and Antibacterial Effects

4-OHE demonstrates **potent neurotoxic properties** in insects, particularly when tested on crickets (*Acheta domestica*). Exposure to 4-OHE induces **permanent locomotive impairments** leading to paralysis and eventual death. The **median effective concentration** (EC₅₀) for paralysis in crickets occurs at remarkably low exposure levels, demonstrating its potent bioactivity [1]. The compound's toxicity is attributed to its ability to **deplete free thiols** in critical leg tissues, with experimental evidence showing significant reduction of both protein and non-protein thiol groups in treated insects compared to untreated controls [1].

The **antibacterial activity** of 4-OHE has been systematically evaluated, revealing substantial growth inhibition against various bacterial strains. Research on the heteropteran *Dolycoris baccarum* demonstrated that 4-OHE is present in both nymphs (66.5 ± 34.7 µg/bug) and adults (87.4 ± 48.0 µg/bug), and exhibits **stronger antibacterial effects** compared to related compounds such as (E)-2-hexenal and (E)-2-octenal [5]. This enhanced antimicrobial potency is directly linked to the heightened **reactivity of the α,β-unsaturated carbonyl** system, which facilitates covalent modification of essential bacterial enzymes and structural proteins [5].

Cytotoxicity and Mutagenicity

4-OHE exhibits **significant mutagenic activity** in standard bacterial assay systems, including *Salmonella typhimurium* strains TA100 and TA104 [2]. This mutagenicity primarily stems from its ability to form **covalent DNA adducts** with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyldeoxycytidine (5-MedC) both *in vitro* and *in vivo* [2]. When administered orally to experimental animals, 4-OHE-DNA adducts are detectable in **esophageal, stomach, and intestinal tissues**, indicating widespread genotoxic potential following exposure [2].

The compound's cytotoxicity is mediated through its **electrophilic character**, enabling it to react with nucleophilic centers in critical cellular macromolecules. This reactivity underlies its association with **oxidative stress-related pathologies**, drawing parallels to similar compounds like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) that are implicated in human neurodegenerative diseases, atherosclerosis, and aging [1]. Compared to these related aldehydes, 4-OHE demonstrates **distinct target protein specificity**, suggesting unique toxicological pathways despite shared reaction mechanisms [1].

Table 2: Biological Activities and Toxicological Effects of 4-OHE

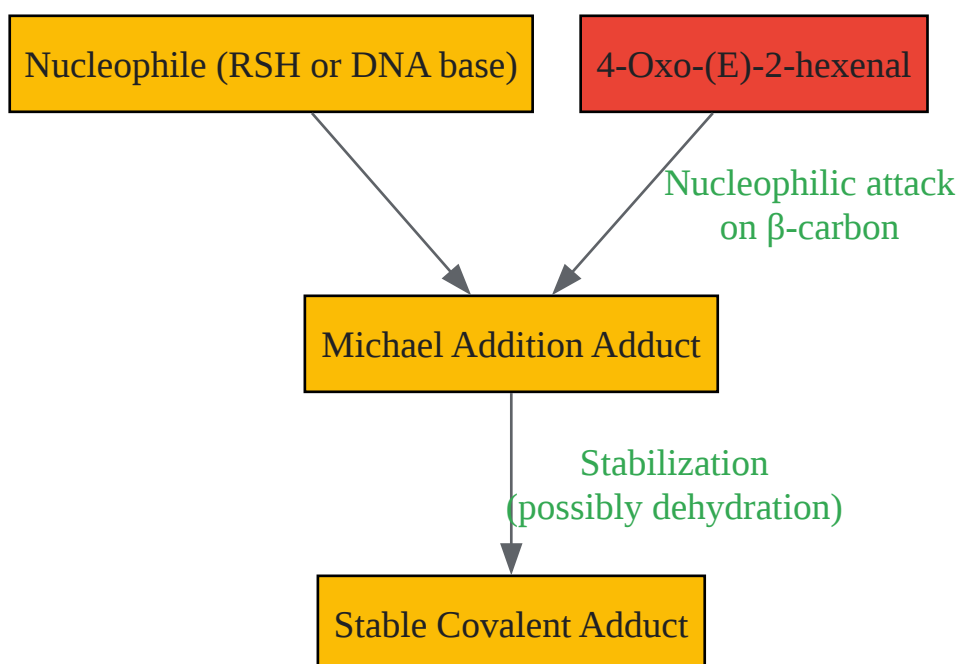
Biological Activity	Experimental System	Key Findings
Neurotoxicity	House crickets (<i>A. domesticus</i>)	Permanent paralysis (EC ₅₀ ~1-2 mg/L); depletion of free thiols in leg tissues
Antibacterial Activity	Bacterial growth assays	Growth inhibition starting at 10 µg; superior to (E)-2-hexenal and (E)-2-octenal
Mutagenicity	<i>S. typhimurium</i> TA100/TA104	Dose-dependent mutagenic responses; DNA adduct formation
Genotoxicity	Experimental mice	DNA adducts detected in GI tract tissues after oral administration
Cytotoxicity	Comparative biochemical studies	Reactivity with protein thiols; similar to HNE/ONE but with distinct protein targets

Reaction Mechanisms and Electrophilic Reactivity

Reaction with Biological Nucleophiles

The **electrophilic character** of 4-OHE primarily derives from its α,β -unsaturated carbonyl system, which creates an **electron-deficient β -carbon** (C3) susceptible to nucleophilic attack. This Michael acceptor properties are further enhanced by the electron-withdrawing effect of the **4-keto group**, increasing the reactivity of both the C3 and aldehyde (C1) positions [1]. The compound reacts preferentially with **soft nucleophiles** such as thiol groups in cysteine residues and primary amino groups in DNA bases, leading to stable covalent adduct formation.

The reaction with **thiol compounds** follows a Michael addition mechanism, where the sulfhydryl group attacks the β -carbon of the α,β -unsaturated system, resulting in a stable thioether adduct [1]. *In vitro* studies using 1-butanethiol (1-BuSH) as a model thiol compound have confirmed this reaction pathway, demonstrating the formation of covalent adducts under physiological conditions (phosphate buffer/acetonitrile, pH 6.5, 25-27°C) [1]. This thiol reactivity directly correlates with 4-OHE's observed biological effects, including the depletion of protein thiols in cricket tissues and subsequent locomotive impairment [1].



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Figure 1: General Reaction Mechanism of 4-OHE with Biological Nucleophiles

DNA Adduct Formation

4-OHE exhibits **pronounced genotoxicity** through formation of covalent adducts with DNA bases. The compound reacts with **deoxyguanosine (dG)** to form primarily 1,N²-propano-dG adducts, though it can also form etheno-type adducts through epoxide intermediates [4]. The reaction mechanism initiates with **Michael addition** at the C3 position, followed by ring closure involving the aldehyde carbonyl group and exocyclic amino group of the nucleobase [4].

Compared to other lipid peroxidation-derived aldehydes, 4-OHE demonstrates **exceptional reactivity with nucleobases**. Recent DNA adductomics approaches have revealed that 4-oxo-2-alkenal-derived DNA adducts represent an **abundant class of DNA lesions** in biological systems, often exceeding the levels of adducts derived from more widely studied aldehydes like HNE and ONE [4]. This heightened reactivity is attributed to the **electron-withdrawing 4-oxo group**, which enhances the electrophilicity of the α,β -unsaturated system.

Table 3: DNA Adduct Formation by 4-OHE

DNA Base	Adduct Type	Reaction Mechanism	Detection Method
Deoxyguanosine (dG)	1,N ² -propano-dG	Michael addition + ring closure	LC/ESI-MS/MS
Deoxycytidine (dC)	3,N ⁴ -etheno-dC	Michael addition + dehydration	LC/ESI-MS/MS
5-Methyldeoxycytidine (5-MedC)	Substituted etheno-dC	Similar to dC adduct formation	LC/ESI-MS/MS
Deoxyadenosine (dA)	1,N ⁶ -etheno-dA	Epoxide pathway possible	LC/ESI-MS/MS

Detection and Analytical Methods

Analysis of 4-OHE and Its Metabolites

The detection and quantification of 4-OHE in biological systems and food products requires specialized analytical approaches due to its **high reactivity** and relatively low abundance in complex matrices. **Gas chromatography-mass spectrometry (GC-MS)** has been successfully employed for identifying and quantifying 4-OHE in insect secretions and plant materials [1] [5]. For sample preparation, extraction with organic solvents such as hexane is typically followed by derivatization to enhance volatility and detection sensitivity.

For detection of DNA adducts, **liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS)** has emerged as the most reliable methodology [2] [4]. This highly sensitive technique allows for the identification and quantification of specific 4-OHE-DNA adducts in biological samples, with detection limits in the range of a few adducts per 10^8 normal nucleotides. The LC/ESI-MS/MS approach enables **comprehensive adduct profiling** (adductomics), facilitating simultaneous detection of multiple aldehyde-derived DNA lesions in limited biological specimens [4].

Immunochemical Detection

Immunohistochemical methods using monoclonal antibodies specific to 4-OHE-derived adducts provide complementary approaches for spatial localization of adduct formation in tissues. For instance, monoclonal antibody mAb6A3, developed against ONE-dG adducts (structurally similar to 4-OHE adducts), has been successfully employed to detect these lesions in liver tissues of experimental animals and in spinal cord motor neurons of patients with amyotrophic lateral sclerosis [4]. These techniques offer the advantage of **visualizing anatomical distribution** of adducts while requiring minimal sample processing compared to mass spectrometry-based methods.

Experimental Protocols and Research Methodologies

Insect Exposure Assays

The **neurotoxic effects** of 4-OHE can be evaluated using insect exposure assays following established protocols [1]. The standardized methodology involves:

- **Test Organisms:** House cricket nymphs (*Acheta domesticus*) weighing 120-150 mg
- **Exposure Chambers:** Glass jars (8 cm i.d. × 9 cm ht, 500 ml) containing a stainless steel stand to prevent direct contact with compounds
- **Compound Application:** Filter paper strips impregnated with test compounds at specified concentrations (typically 0.4-10 mg/L)
- **Exposure Conditions:** Jars tightly closed and maintained at 25°C in an incubator
- **Assessment Parameters:** Paralysis and mortality recorded hourly for 4 hours
- **Dose-Response Analysis:** EC₅₀ calculation using statistical software such as JMP

This protocol has demonstrated that 4-OHE induces **permanent paralysis** in crickets at significantly lower concentrations compared to related alkenals, with effects manifesting within 2 hours of exposure at concentrations of 2.0 mg/L [1].

Thiol Reactivity Assessment

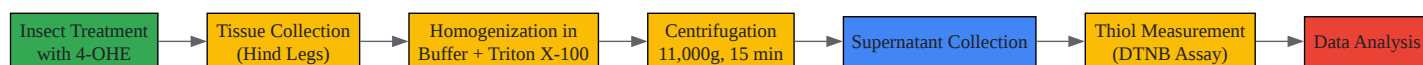
The **interaction with biological thiols** can be quantified using a combination of *in vivo* and *in vitro* approaches [1]:

In Vivo Thiol Depletion Assessment

- Treat crickets with 4-OHE (2.0 mg/L for 4 hours)
- Collect hind leg tissues from treated and control insects
- Homogenize tissues in phosphate buffer (100 mM, pH 7.0) containing 1% Triton X-100
- Centrifuge at 11,000g for 15 minutes and collect supernatant
- Measure total protein content using BCA assay
- Quantify free thiols using DTNB (Ellman's reagent) assay
- Calculate protein and non-protein thiol fractions

In Vitro Thiol Reaction Studies

- Incubate 4-OHE (1 mmol) with 1-butanethiol (0.2 mmol) in phosphate buffer/acetonitrile (2:1, pH 6.5)
- Maintain reaction at 25-27°C for 14 hours
- Monitor adduct formation using appropriate analytical techniques



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Figure 2: Experimental Workflow for Assessing Thiol Reactivity of 4-OHE

DNA Adduct Formation Studies

Protocols for investigating **DNA adduct formation** by 4-OHE involve both *in vitro* and *in vivo* approaches [2] [4]:

In Vitro DNA Adduct Formation

- Incubate 4-OHE with nucleosides (dG, dC, dA) or DNA
- Use reaction conditions: 10-100 mM 4-OHE, 37°C, 24 hours in appropriate buffer
- Extract and purify adducts using solid-phase extraction
- Analyze adducts using LC/ESI-MS/MS with multiple reaction monitoring

In Vivo DNA Adduct Detection

- Administer 4-OHE to experimental animals via oral gavage
- Sacrifice animals at appropriate time points
- Extract DNA from target tissues (esophagus, stomach, intestine)
- Hydrolyze DNA to nucleosides using nuclease P1 and alkaline phosphatase
- Enrich adducts using solid-phase extraction
- Quantify adducts using LC/ESI-MS/MS with stable isotope-labeled internal standards

Synthesis and Stability Considerations

4-OHE can be synthesized through a **one-step reaction** from commercially available 2-ethylfuran according to established protocols [6]. This method provides efficient access to the compound for research purposes, with the potential for preparation of homologs through similar furan-based chemistry. The synthesis approach enables incorporation of isotopic labels for tracer studies and mechanistic investigations.

The compound demonstrates **moderate stability** under standard laboratory conditions but undergoes gradual degradation upon prolonged storage. The **α,β -unsaturated carbonyl system** is susceptible to polymerization and oxidation reactions, necessitating storage under inert atmosphere at reduced temperatures. In biological systems, 4-OHE is metabolized through several pathways, including **reduction to alcohols** by NADPH-dependent reductases and **conjugation with glutathione** [3]. These metabolic pathways represent important detoxification mechanisms that modulate the biological impact of 4-OHE exposure.

Conclusion and Research Implications

4-oxo-(E)-2-hexenal represents a **highly reactive electrophile** of significant biological relevance due to its presence in both environmental sources and endogenous biochemical processes. Its **enhanced electrophilicity** compared to simple 2-alkenals, conferred by the 4-oxo group, drives its pronounced biological activities, including neurotoxicity, antibacterial effects, and mutagenicity. The compound's **reaction with critical cellular nucleophiles**, particularly protein thiols and DNA bases, underlies its multifaceted toxicity profile.

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